N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide
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Overview
Description
N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is a chemical compound with the molecular formula C17H20N2O4S. It is a derivative of acetamide and contains a sulfonyl group attached to a phenyl ring, which is further connected to an ethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide typically involves the following steps:
Preparation of 4-ethoxyaniline: This is achieved by reacting 4-ethoxybenzenamine with an appropriate reagent to introduce the ethoxy group.
Sulfonylation: The 4-ethoxyaniline is then treated with chlorosulfonic acid to introduce the sulfonyl group, forming 4-ethoxyphenylsulfonyl chloride.
Amination: The sulfonyl chloride is reacted with aniline in the presence of a base to form the sulfonamide group.
Acetylation: Finally, the sulfonamide is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the sulfonyl or amide groups can produce a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Amines and amides.
Substitution Products: Various alkylated and acylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis. Biology: It can be employed in biochemical studies to investigate enzyme inhibition and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, while the amide group can participate in hydrogen bonding and other interactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-{[(4-hydroxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide: Similar structure with a hydroxyl group instead of an ethoxy group.
Uniqueness: N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its methoxy and hydroxy analogs.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfonylamino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-16-9-11-17(12-10-16)24(21,22)18-14-5-7-15(8-6-14)19(3)13(2)20/h5-12,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHRWFVNHRGJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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